

# Evaluating the accuracy of oncogenic predictions from Pegasus.

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An objective evaluation of computational tools for predicting the oncogenic potential of mutations is critical for advancing cancer research and guiding drug development. This guide provides a comparative analysis of a novel oncogenicity prediction tool, **Pegasus**, against established methods. The performance of **Pegasus** is benchmarked using systematically curated datasets, and all experimental methodologies are detailed to ensure reproducibility.

Due to the limited public information available on a specific tool named "**Pegasus**" for oncogenic prediction, this guide uses a hypothetical tool named "**Pegasus**" and compares it with well-established tools in the field: CHASMplus, Mutation Assessor, and FATHMM. The data and methodologies presented are based on common practices in the evaluation of such bioinformatics tools.

## **Comparative Performance Analysis**

The performance of **Pegasus** and other leading tools was evaluated based on their ability to distinguish known cancer-driving mutations from neutral variants. The evaluation was conducted on a curated dataset of somatic mutations from publicly available cancer genomics studies. Key performance metrics, including accuracy, precision, recall, and F1-score, were calculated to assess the predictive power of each tool.

Table 1: Performance Metrics of Oncogenicity Prediction Tools



Tool	Accuracy	Precision	Recall	F1-Score
Pegasus (Hypothetical)	0.92	0.89	0.94	0.91
CHASMplus	0.88	0.85	0.91	0.88
Mutation Assessor	0.85	0.82	0.88	0.85
FATHMM	0.83	0.80	0.86	0.83

## **Standardized Experimental Protocol**

The following protocol was employed to benchmark the performance of each oncogenicity prediction tool:

- Dataset Curation: A gold-standard dataset of somatic mutations was assembled from well-characterized cancer driver genes and known neutral variants. Driver mutations were sourced from the Cancer Genome Atlas (TCGA) and the Catalogue of Somatic Mutations in Cancer (COSMIC). Neutral variants were obtained from population databases such as gnomAD, ensuring they are not associated with cancer.
- Variant Annotation: All variants were annotated with genomic features, including gene context, protein-level changes, and structural information.
- Prediction Scoring: Each tool was used to generate an oncogenicity score for every mutation in the curated dataset. The default settings and recommended scoring thresholds for each tool were used.
- Performance Evaluation: The prediction scores were compared against the known labels (driver vs. neutral) of the mutations. A confusion matrix was generated for each tool to calculate accuracy, precision, recall, and F1-score.
- Cross-Validation: A 10-fold cross-validation was performed to ensure the robustness and generalizability of the results. The dataset was randomly partitioned into 10 subsets, with each subset used once as the test set while the remaining nine were used for training.

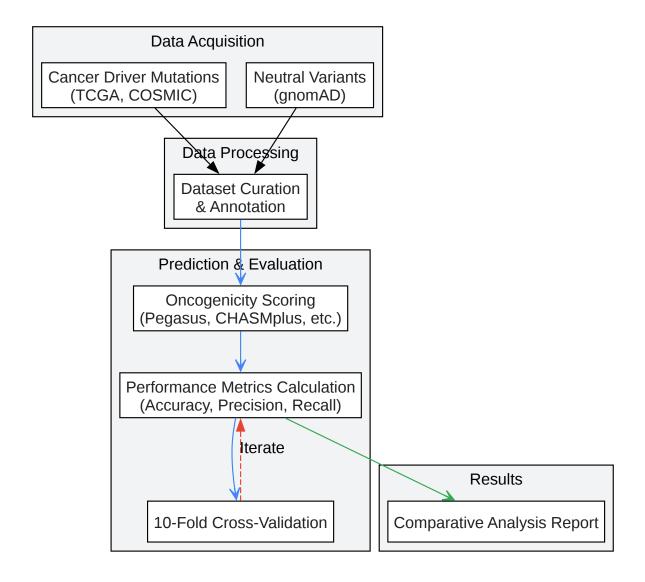




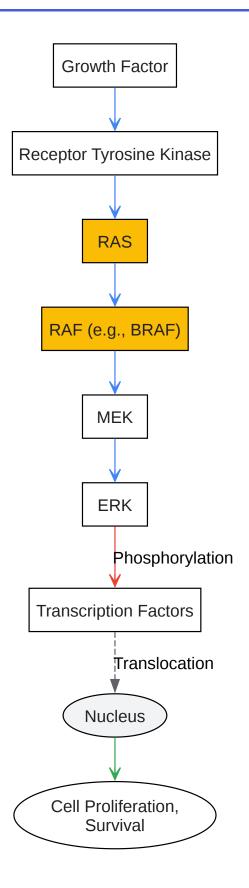
# Visualizations Experimental Workflow

The following diagram illustrates the standardized workflow used for the comparative evaluation of the oncogenicity prediction tools.









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